molecular formula C15H29NO8 B1682599 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid CAS No. 876345-13-0

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid

Cat. No. B1682599
CAS RN: 876345-13-0
M. Wt: 351.39 g/mol
InChI Key: SHMYENBXRNPSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as Boc-NH-PEG4-CH2COOH, is a heterobifunctional, PEGylated crosslinker . It features a carboxylic acid at one end and a Boc-protected amino group at the other . The hydrophilic PEG linker facilitates solubility in biological applications .


Molecular Structure Analysis

The molecular formula of this compound is C15H29NO8 . It has a molecular weight of 351.39 g/mol . The structure is flexible, which disallows conformer generation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 16 . The exact mass is 351.18931688 g/mol . The topological polar surface area is 113 Ų .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Boc-NH-PEG4-CH2COOH: is utilized as a cleavable linker in the synthesis of ADCs. ADCs are complex pharmaceuticals designed to target and kill cancer cells while sparing healthy cells. The linker connects an antibody specific to a cancer marker with a cytotoxic drug. The cleavable aspect of this linker allows for the release of the drug within the cancer cell, enhancing the therapeutic efficacy while minimizing systemic toxicity .

Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a PEG-based PROTAC linker. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker improves solubility and bioavailability, which is crucial for the PROTAC’s ability to permeate cells and trigger the protein degradation pathway .

Drug Solubility Enhancement

The hydrophilic PEG chain in Boc-NH-PEG4-CH2COOH is instrumental in enhancing the solubility of hydrophobic drugs. By attaching this PEGylated linker to poorly soluble pharmaceutical compounds, researchers can improve their solubility in biological fluids, which is a significant step in drug formulation and delivery .

Bioconjugation

Boc-NH-PEG4-CH2COOH: is used in bioconjugation techniques where it acts as a bridge between small molecules and biomolecules or between different biomolecules. This application is essential in the development of biosensors, diagnostic tools, and targeted therapeutics, where the conjugation process must be precise and stable .

Synthesis of Small Molecule Conjugates

In medicinal chemistry, Boc-NH-PEG4-CH2COOH is a building block for the synthesis of small molecule conjugates. These conjugates can be used as tool compounds in chemical biology research to study biological processes or as potential therapeutic agents with enhanced properties compared to the parent small molecule .

Chemical Biology and Medicinal Chemistry

As a versatile linker, Boc-NH-PEG4-CH2COOH is employed in the synthesis of various tool compounds for chemical biology and medicinal chemistry. These compounds are designed to modulate biological targets, study disease pathways, and potentially lead to the development of new drugs .

Targeted Protein Degradation

The compound’s application extends to the field of targeted protein degradation, where it is used to construct heterobifunctional molecules that can selectively degrade disease-causing proteins within cells. This approach is gaining traction as a novel therapeutic strategy for treating a wide range of diseases .

Research and Development Tools

In the R&D sector, Boc-NH-PEG4-CH2COOH is used to create a variety of research tools. These include specialized reagents for protein labeling, cross-linking agents for studying protein-protein interactions, and components for developing assays that can screen for biological activity or drug efficacy .

Mechanism of Action

Target of Action

Boc-NH-PEG4-ch2cooh is primarily used as a linker in the synthesis of two types of bioconjugates: Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the molecules it is designed to link together. In the case of ADCs, these targets are typically an antibody and a cytotoxic drug . For PROTACs, the targets are a ligand for an E3 ubiquitin ligase and a ligand for the protein targeted for degradation .

Mode of Action

This allows the linked molecules to function together as a single unit. For example, in an ADC, the antibody can bind to a specific antigen on a cancer cell, delivering the cytotoxic drug directly to the cancer cell .

Biochemical Pathways

The biochemical pathways affected by Boc-NH-PEG4-ch2cooh depend on the molecules it is linking together. In the case of ADCs, the pathways are those associated with the antigen targeted by the antibody and the mechanism of action of the cytotoxic drug . For PROTACs, the pathways are those associated with the protein targeted for degradation .

Pharmacokinetics

The pharmacokinetics of Boc-NH-PEG4-ch2cooh are largely determined by the molecules it is linked to. As a PEG-based linker, it can increase the solubility and stability of the linked molecules . This can enhance the bioavailability of the linked drug in the case of ADCs .

Result of Action

The result of Boc-NH-PEG4-ch2cooh’s action is the formation of a bioconjugate that combines the properties of the linked molecules . For example, an ADC can deliver a cytotoxic drug specifically to cancer cells, reducing side effects on healthy cells . A PROTAC can induce the degradation of a specific protein, potentially altering the course of a disease .

Action Environment

The action of Boc-NH-PEG4-ch2cooh can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of other molecules can influence the efficiency of the linking process .

properties

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO8/c1-15(2,3)24-14(19)16-4-5-20-6-7-21-8-9-22-10-11-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYENBXRNPSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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